Stereochemical Identity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer — Chiral Purity Enables Defined Target Engagement
The (R)-enantiomer (CAS 906750-12-7, purity ≥95% as supplied by MolCore and Leyan) possesses a defined absolute configuration at the C4 stereocenter of the pyrrolidinone ring, whereas the racemate (CAS 368429-69-0) is a 50:50 mixture of (R)- and (S)-enantiomers and the (S)-enantiomer (CAS 791568-49-5) presents the opposite three-dimensional orientation of the primary amine group . In pyrrolidine-based CCR5 antagonists, enantiomeric pairs have been shown to differ in IC₅₀ by factors exceeding 100×, with specific enantiomers achieving low-nanomolar potency while their antipodes remain essentially inactive [1]. Although direct comparative IC₅₀ data for the (R)- vs. (S)-4-amino-1-benzylpyrrolidin-2-one pair have not been published in peer-reviewed literature, the class-level SAR precedent compels the use of defined stereochemistry for reproducible target engagement studies.
| Evidence Dimension | Chiral purity and absolute configuration |
|---|---|
| Target Compound Data | (R)-enantiomer: single stereoisomer, purity ≥95% (CAS 906750-12-7) |
| Comparator Or Baseline | Racemate (CAS 368429-69-0): 50:50 mixture; (S)-enantiomer (CAS 791568-49-5): opposite configuration, purity ≥98% |
| Quantified Difference | Not quantified for this specific pair; class-level SAR shows >100× potency differences between pyrrolidine enantiomers at CCR5 |
| Conditions | Chiral HPLC purity analysis per vendor specifications; CCR5 antagonism SAR from published 5-oxopyrrolidine-3-carboxamide series |
Why This Matters
For laboratories conducting target-based screening or SAR expansion, the (R)-enantiomer eliminates the confounding variable of racemic ambiguity, ensuring that observed biological activity can be unambiguously attributed to a single molecular entity.
- [1] CCR5 Antagonists as Anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. 2004. Documenting >100-fold stereochemistry-dependent potency differences in pyrrolidine CCR5 ligands. View Source
